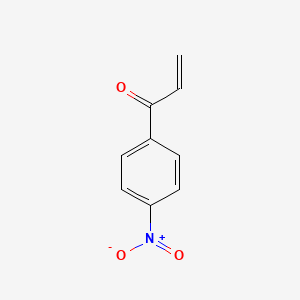

1-(4-nitrophenyl)prop-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYLFLJHEBERCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177266 | |

| Record name | 1-(4'-Nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22731-72-2 | |

| Record name | 1-(4'-Nitrophenyl)prop-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022731722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4'-Nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(4-nitrophenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis and characterization of the chalcone derivative, 1-(4-nitrophenyl)prop-2-en-1-one. This compound, belonging to the flavonoid family, is of significant interest to the scientific community due to its potential pharmacological activities. This document outlines a detailed experimental protocol for its synthesis via Claisen-Schmidt condensation, presents its key characterization data in a structured format, and explores its potential biological significance through the visualization of relevant signaling pathways.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds with diverse and significant biological activities.[1] The presence of the α,β-unsaturated ketone moiety makes them versatile precursors for the synthesis of various heterocyclic compounds. Nitro-substituted chalcones, in particular, have demonstrated promising anti-inflammatory and anticancer properties, making them attractive candidates for further investigation in drug discovery and development. This guide focuses on this compound, a chalcone with a nitro functional group on the phenyl ring of the ketone moiety.

Synthesis of this compound

The primary and most efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation.[2] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic or aliphatic aldehyde that lacks an α-hydrogen.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from established procedures for the synthesis of similar chalcone derivatives.

Materials:

-

4-Nitroacetophenone

-

Paraformaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl, for neutralization if necessary)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-nitroacetophenone in a suitable volume of ethanol.

-

Addition of Aldehyde Source: To this solution, add 1.1 equivalents of paraformaldehyde.

-

Base Catalysis: While stirring the mixture, slowly add an aqueous solution of sodium hydroxide (10-20% w/v) dropwise. The amount of base should be catalytic, typically 0.3-0.5 equivalents.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Precipitation and Isolation: Upon completion, the reaction mixture is poured into a beaker containing crushed ice and water. The resulting precipitate of this compound is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed thoroughly with cold distilled water until the washings are neutral to litmus paper. The product is then dried in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Yield: The expected yield for this type of reaction is typically in the range of 70-90%.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques. The following tables summarize the expected and reported data for this compound and its analogs.

Table 1: Physicochemical and Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| Appearance | Expected to be a pale yellow solid | |

| Melting Point | Not available | |

| Mass Spectrum (EI) | m/z 177 (M⁺) | Predicted |

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Note: The chemical shifts are predicted based on the analysis of structurally similar chalcones and may vary slightly from experimentally obtained values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 2H | Ar-H (ortho to -NO₂) |

| ~8.10 | d | 2H | Ar-H (meta to -NO₂) |

| ~7.20 | dd | 1H | =CH- (α to C=O) |

| ~6.50 | d | 1H | =CH₂ (trans to α-H) |

| ~6.00 | d | 1H | =CH₂ (cis to α-H) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Note: The chemical shifts are predicted based on the analysis of structurally similar chalcones and may vary slightly from experimentally obtained values.

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O |

| ~150 | Ar-C (ipso to -NO₂) |

| ~142 | Ar-C (ipso to C=O) |

| ~138 | =CH- |

| ~130 | =CH₂ |

| ~129 | Ar-CH (meta to -NO₂) |

| ~124 | Ar-CH (ortho to -NO₂) |

Table 4: Predicted FTIR Spectroscopic Data

Note: The wavenumbers are predicted based on the analysis of structurally similar chalcones and may vary from experimentally obtained values.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic and vinylic) |

| ~1660 | C=O stretching (α,β-unsaturated ketone) |

| ~1600, 1480 | C=C stretching (aromatic and vinylic) |

| ~1520, 1340 | N-O stretching (asymmetric and symmetric) |

Biological Activity and Signaling Pathways

Nitrochalcones have been reported to exhibit a range of biological activities, most notably anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are believed to be mediated through the inhibition of pro-inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response. Chalcones may exert their effects by inhibiting the activation of these pathways, leading to a reduction in the production of inflammatory mediators such as cytokines and chemokines.

Anticancer Activity

The anticancer potential of nitrochalcones is linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Certain chalcones have been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis and halting the cell cycle in cancerous cells.

Visualizations of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the simplified workflows and signaling pathways potentially modulated by this compound.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-nitrophenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 1-(4-nitrophenyl)prop-2-en-1-one. It is crucial to note that this compound is often confused with its isomer, 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, a well-studied chalcone. This guide will address both compounds to clarify their distinct identities and properties.

Compound Identification and Physicochemical Properties

Proper identification is critical in research and development. The compound of interest, this compound, is chemically distinct from the more commonly researched 4-nitrochalcone. The following tables summarize the key physicochemical properties for both compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 22731-72-2 | PubChem[1] |

| Molecular Formula | C₉H₇NO₃ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Exact Mass | 177.042593085 Da | PubChem[1] |

Note: The properties listed in Table 1 are computationally derived, as extensive experimental data for this specific compound is not widely available in public repositories.

Table 2: Physicochemical Properties of 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (4-Nitrochalcone)

| Property | Value | Source |

| IUPAC Name | 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | PubChem[2] |

| CAS Number | 1222-98-6 | Chemical Synthesis Database, PubChem[2][3] |

| Molecular Formula | C₁₅H₁₁NO₃ | Chemsrc[4] |

| Molecular Weight | 253.25 g/mol | PubChem[2] |

| Melting Point | 158-164 °C | Chemical Synthesis Database[3] |

| Boiling Point | 399.2 ± 34.0 °C at 760 mmHg | Chemsrc[4] |

| LogP | 3.79 | Chemsrc[4] |

| Flash Point | 186.5 ± 18.5 °C | Chemsrc[4] |

| Density | 1.3 ± 0.1 g/cm³ | Chemsrc[4] |

Experimental Protocols

Synthesis of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one Derivatives

While a specific protocol for the unsubstituted this compound is not detailed in the available literature, a general method for the synthesis of a library of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives has been recently reported. This can be adapted for the synthesis of the parent compound. The synthesis is based on the Claisen-Schmidt condensation reaction.

General Protocol:

A solution of an appropriate substituted benzaldehyde (1.2 mmol) and 1-(4-nitrophenyl)ethanone (1.0 mmol) in ethanol (5 mL) is treated with an aqueous solution of NaOH (40%, 2 mL). The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-water and acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and purified by crystallization or column chromatography.

Characterization Techniques

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Biological Activity and Signaling Pathways

Recent studies have identified the 1-(4-nitrophenyl)-3-arylprop-2-en-1-one scaffold as a promising starting point for the development of selective inhibitors of monoamine oxidase B (MAO-B).[5][6][7]

Monoamine Oxidase B (MAO-B) Inhibition

A library of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives has been shown to be potent and selective nanomolar inhibitors of the human MAO-B isoform.[5][7] Their activity against the MAO-A isozyme was found to be significantly lower, indicating a high degree of selectivity.

MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition can lead to an increase in dopamine levels in the brain. This makes MAO-B inhibitors a valuable therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

Signaling Pathway in Neurodegeneration

The inhibition of MAO-B by compounds such as this compound derivatives has neuroprotective effects. MAO-B activity is associated with oxidative stress through the production of reactive oxygen species (ROS) during the deamination of monoamines. In neurodegenerative diseases, elevated MAO-B levels in astrocytes contribute to neuronal damage. By inhibiting MAO-B, these compounds can reduce oxidative stress and modulate downstream signaling pathways involved in apoptosis and cell survival.

Experimental and Synthesis Workflow

The development and evaluation of novel this compound derivatives as MAO-B inhibitors follow a structured workflow, from synthesis to biological assessment.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of selective MAO-B inhibitors. While comprehensive experimental data for the parent compound is still emerging, the available information, particularly on its biological activity, underscores its potential in the field of neurotherapeutics. Clear differentiation from its chalcone isomer is essential for accurate scientific investigation. This guide provides a foundational understanding for researchers and professionals engaged in the exploration of this important chemical scaffold.

References

- 1. Item - Exploring the 1â(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - American Chemical Society - Figshare [acs.figshare.com]

- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 3. scientificarchives.com [scientificarchives.com]

- 4. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

1-(4-nitrophenyl)prop-2-en-1-one IUPAC name and structure

An In-depth Technical Guide on 1-(4-nitrophenyl)prop-2-en-1-one

This technical guide provides a comprehensive overview of this compound, a compound of interest to researchers, scientists, and drug development professionals. The guide details its chemical identity, structural properties, synthesis, and biological activities, with a focus on its role as a modulator of key signaling pathways.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure is depicted below:

Molecular Formula: C₉H₇NO₃[1]

Physicochemical and Crystallographic Properties

The key physicochemical properties of this compound and the crystallographic data of a closely related analogue, (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 177.16 g/mol | [1] |

| Exact Mass | 177.042593085 Da | [1] |

| Melting Point | 158-164 ºC | [2] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Table 2: Crystallographic Data for (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₃ | [3] |

| Molecular Weight | 253.25 | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 6.2139 (10) | [3] |

| b (Å) | 13.159 (2) | [3] |

| c (Å) | 14.450 (3) | [3] |

| β (°) | 92.106 (3) | [3] |

| Volume (ų) | 1180.8 (3) | [3] |

| Z | 4 | [3] |

| Density (calculated) (Mg m⁻³) | 1.425 | [3] |

Spectral Data

The following table summarizes the characteristic nuclear magnetic resonance (NMR) spectral data for derivatives of this compound.

Table 3: NMR Spectral Data for selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one | 7.57-7.64 (m, 4H), 7.45-7.50 (m, 1H), 7.35-7.40 (m, 4H), 6.99-7.06 (m, 2H), 3.90 (s, 3H) | 192.94, 158.04, 143.18, 135.06, 132.80, 130.27, 130.17, 129.21, 128.80, 128.33, 127.02, 120.67, 111.58, 55.69 | [4] |

| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one | 8.27-8.29 (m, 2H), 8.03-8.05 (m, 2H), 7.78-7.84 (m, 3H), 7.61-7.66 (m, 2H), 7.52-7.55 (m, 2H) | 188.81, 147.67, 140.66, 140.36, 136.71, 132.60, 128.43, 128.06, 127.84, 125.11, 123.36 | [4][5] |

Experimental Protocols

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[6]

Protocol:

-

Dissolve 4-nitroacetophenone (1 equivalent) in ethanol.

-

To this solution, add the desired benzaldehyde derivative (1 equivalent).

-

Add a 40% aqueous solution of potassium hydroxide (KOH) dropwise to the mixture with constant stirring at room temperature.[6]

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with water and acidify with a 10% solution of hydrochloric acid (HCl).[6]

-

Filter the resulting solid precipitate, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[6]

In-vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)

This assay is a common method to evaluate the anti-inflammatory potential of a compound in vitro.[6]

Protocol:

-

Prepare a reaction mixture containing 2.8 mL of phosphate-buffered saline (pH 6.4) and 0.2 mL of egg albumin.[6]

-

Prepare various concentrations of the test compound (e.g., this compound derivatives) and a reference anti-inflammatory drug (e.g., ibuprofen).

-

Add 2 mL of each test compound concentration to the reaction mixtures.

-

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Biological Activity and Mechanism of Action

Inhibition of Neutrophilic Inflammation

Derivatives of 1,3-disubstituted prop-2-en-1-one have been identified as potent inhibitors of neutrophilic inflammation.[7] These compounds have been shown to suppress the production of superoxide anions and the release of elastase in neutrophils stimulated by N-formyl-Met-Leu-Phe (fMLF).[7][8]

Table 4: Inhibitory Activity of Representative Prop-2-en-1-one Derivatives on Neutrophil Function

| Compound | Superoxide Anion Inhibition IC₅₀ (µM) | Elastase Release Inhibition IC₅₀ (µM) | Reference |

| Compound 2 | 3.01 ± 0.68 | 7.78 ± 0.96 | [9] |

| Compound 6a | 1.23 | 1.37 | [7][10] |

| Compound 7 | - | - | [9] |

| Compound 26a | 1.56 | - | [7][10] |

| Compound 28 | 1.73 ± 0.07 | 2.17 ± 0.30 | [9] |

Note: Specific structures for numbered compounds can be found in the cited literature.

Modulation of MAPK and Akt Signaling Pathways

The anti-inflammatory effects of 1,3-disubstituted prop-2-en-1-one derivatives are attributed to their ability to modulate key intracellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][8] Certain derivatives have been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, while others attenuate the phosphorylation of various MAPKs with minimal impact on Akt.[7][8]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for 1,3-disubstituted prop-2-en-1-one derivatives in inhibiting fMLF-induced neutrophil activation.

Caption: Proposed inhibitory mechanism of prop-2-en-1-one derivatives on neutrophil activation pathways.

References

- 1. 1-(4'-Nitrophenyl)prop-2-en-1-one | C9H7NO3 | CID 152453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 13C NMR spectrum [chemicalbook.com]

- 6. troindia.in [troindia.in]

- 7. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 1-(4-NITRO-PHENYL)-PROP-2-YN-1-OL | 78725-73-2 [amp.chemicalbook.com]

- 10. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(4-Nitrophenyl)prop-2-en-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1-(4-nitrophenyl)prop-2-en-1-one derivatives, a prominent class of chalcones. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant scientific interest due to their broad pharmacological applications.[1] This document synthesizes key findings on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental protocols, and visual representations of associated molecular pathways to facilitate further research and drug development endeavors.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Claisen-Schmidt condensation.[2][3] This base-catalyzed reaction involves the condensation of a substituted acetophenone (in this case, 4-nitroacetophenone) with a substituted aromatic aldehyde. The versatility of this method allows for the introduction of a wide array of substituents on the phenyl ring originating from the aldehyde, enabling the generation of a diverse library of chalcone derivatives for biological screening.[1][2]

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[4][5] The underlying mechanisms are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization.[6][7]

Quantitative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Amino chalcone derivative 13e | MGC-803 (Gastric) | 1.52 | [4] |

| Amino chalcone derivative 13e | HCT-116 (Colon) | 1.83 | [4] |

| Amino chalcone derivative 13e | MCF-7 (Breast) | 2.54 | [4] |

| Chalcone-dithiocarbamate 6 | MGC-803 (Gastric) | 1.74 | [4] |

| Pyridyl-indole based heteroaryl chalcone 4 | MCF-7 (Breast) | 12.2 | [4] |

| Sorafenib analogue bearing chalcone unit 5 | MCF-7 (Breast) | 3.88 | [4] |

| Sorafenib analogue bearing chalcone unit 5 | PC-3 (Prostate) | 3.15 | [4] |

| Novel chalcone derivative 12k | Various | 3.75 - 8.42 | [6] |

| Bis-chalcone derivative 5a | MCF-7 (Breast) | 7.87 ± 2.54 | [8] |

| Bis-chalcone derivative 5b | MCF-7 (Breast) | 4.05 ± 0.96 | [8] |

| Bis-chalcone derivative 5a | HCT116 (Colon) | 18.10 ± 2.51 | [8] |

| Bis-chalcone derivative 9a | HCT116 (Colon) | 17.14 ± 0.66 | [8] |

| Bis-chalcone derivative 5a | A549 (Lung) | 41.99 ± 7.64 | [8] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 & Eca-109 (Esophageal) | Dose-dependent activity | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1.5 x 10³ cells per well and incubated in a humidified atmosphere at 37°C with 5% CO2 for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the chalcone derivatives (e.g., 25, 50, 100, 200, and 400 µg/ml).[10] A control group is treated with the vehicle (e.g., DMSO) alone. The plates are then incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (e.g., 1 mg/ml in phenol red-free medium) is added to each well.[9] The plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Visualizing the Mechanism: Apoptosis Induction

Several this compound derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[6] This involves an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the subsequent activation of a caspase cascade.

Anti-inflammatory Activity

Chalcone derivatives, including those with a 4-nitrophenyl moiety, have demonstrated notable anti-inflammatory properties.[11][12] Their mechanism of action is often attributed to the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines.[11][12]

Quantitative Anti-inflammatory Activity Data

| Compound/Derivative | Model | Dose | Inhibition (%) | Reference |

| Compound 1 | Carrageenan-induced paw edema | 10 mg/kg | Significant | [11] |

| Compound 1 | Carrageenan-induced paw edema | 20 mg/kg | Significant | [11] |

| Compound 5 | Carrageenan-induced paw edema | 10 mg/kg | Significant | [11] |

| Compound 5 | Carrageenan-induced paw edema | 20 mg/kg | Significant | [11] |

| Compound 6o | Xylene-induced ear swelling | Not specified | Most potent | [12] |

| Compound 6a | fMLF-stimulated neutrophils (Elastase release) | IC50: 1.37 µM | - | [13] |

| Compound 6a | fMLF-stimulated neutrophils (Superoxide production) | IC50: 1.23 µM | - | [13] |

| Chalcone 2 | TPA-induced mouse ear edema | 1 mg/ear | 71.17 ± 1.66 | [14] |

| Chalcone 5 | TPA-induced mouse ear edema | 1 mg/ear | 80.77 ± 2.82 | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[15]

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test chalcone derivatives, a positive control (e.g., celecoxib or diclofenac potassium), and a vehicle control are administered to different groups of rats, typically intraperitoneally (i.p.) or orally.[11][15]

-

Induction of Inflammation: After a specific time (e.g., 30 minutes or 1 hour) post-treatment, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing the Mechanism: Inhibition of Neutrophilic Inflammation

Certain 1,3-disubstituted prop-2-en-1-one derivatives can inhibit neutrophilic inflammation by modulating key signaling pathways like MAPK and Akt.[13]

Antimicrobial Activity

The antimicrobial potential of chalcones has been extensively studied, with many derivatives showing activity against a range of bacteria and fungi.[2][16] The presence and position of substituents on the aromatic rings can significantly influence their antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chalcone 3c | Staphylococcus aureus | 62.5 - 250 | [17] |

| Chalcone 3c | Candida albicans | 62.5 - 250 | [17] |

| O-OH Chalcone | MRSA | Not specified (prominent activity) | [18] |

| M-OH Chalcone | MRSA | Not specified (prominent activity) | [18] |

| P-OH Chalcone | MRSA | Not specified (prominent activity) | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 10⁸ CFU/mL) is prepared from an overnight culture of the test microorganism.[18]

-

Serial Dilution: The chalcone derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 3.12-500 µg/mL).[18]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. An indicator dye like triphenyl tetrazolium chloride can be used to aid in the visualization of bacterial growth.[18]

Selective Inhibition of Monoamine Oxidase B (MAO-B)

A notable and more recent area of investigation is the selective inhibition of monoamine oxidase B (MAO-B) by 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives.[19][20] MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. These chalcone derivatives have shown potent and selective inhibition of MAO-B in the nanomolar range, with significantly lower activity against the MAO-A isoform.[19]

Quantitative MAO-B Inhibition Data

| Compound/Derivative | Target | IC50 | Reference |

| 3a-g series | hMAO-B | 2.2 nM - 120 nM | [19] |

| 3a-g series | hMAO-A | 2.7 µM - 89 µM | [19] |

This high selectivity for MAO-B over MAO-A is a crucial advantage, as it can reduce the side effects associated with non-selective MAO inhibitors.

Visualizing the Experimental Workflow

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, as well as highly selective MAO-B inhibition. The ease of their synthesis via Claisen-Schmidt condensation allows for extensive structural modifications, facilitating the optimization of their pharmacological profiles. This guide provides a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this important class of chalcones. Future research should continue to focus on elucidating detailed structure-activity relationships, exploring novel mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. journaljabb.com [journaljabb.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel chalcone derivatives as a new class of microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. anjs.edu.iq [anjs.edu.iq]

- 11. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological evaluation, and molecular docking of chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. data.ms4sub.com [data.ms4sub.com]

- 18. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-nitrophenyl)prop-2-en-1-one

Introduction

This compound is a member of the chalcone family, which are naturally occurring precursors to flavonoids and are abundant in various edible plants.[1] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[2][3] The presence of an α,β-unsaturated carbonyl group makes them reactive and capable of interacting with numerous biological targets.[1] The nitro substitution on the phenyl ring of this compound and its derivatives has been shown to be a critical determinant of their biological activity, contributing to a range of effects including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the currently understood mechanisms of action for this compound and its closely related analogues, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Enzyme Inhibition: Selective Targeting of Monoamine Oxidase B

A significant and well-documented mechanism of action for derivatives of this compound is the selective inhibition of monoamine oxidase B (MAO-B).[4][5] This enzyme is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.

Mechanism of Action

Derivatives of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one have been identified as potent, nanomolar inhibitors of the MAO-B isoform.[4][5] In contrast, their inhibitory activity against the MAO-A isoform is significantly weaker, typically in the micromolar range, highlighting their selectivity.[5] This selectivity is attributed to differences in the size and shape of the binding sites of the two MAO isoforms.[5] The 1,3-diarylpropenone structure serves as a valuable scaffold for the design of efficient and selective MAO-B inhibitors.[4]

Quantitative Data: MAO-A and MAO-B Inhibition

The inhibitory potency of a series of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives against human MAO-A and MAO-B is summarized below.

| Compound Analogue | MAO-A IC50 (µM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| Series Range | 2.7 - 89 | 2.2 - 120 | High |

Data sourced from studies on a library of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives.[4][5]

Experimental Protocol: MAO Inhibition Assay

The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric assay.

Materials:

-

Recombinant human MAO-A and MAO-B

-

This compound derivatives (test compounds)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine hydrochloride (MAO-A substrate)

-

Benzylamine hydrochloride (MAO-B substrate)

-

Sodium phosphate buffer (pH 7.4)

Procedure:

-

Prepare a reaction mixture containing the respective MAO enzyme, Amplex Red reagent, and HRP in sodium phosphate buffer.

-

Add the test compounds at various concentrations.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the appropriate substrate (p-tyramine for MAO-A or benzylamine for MAO-B).

-

Monitor the production of resorufin (from the Amplex Red reaction) by measuring the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm over a 15-minute period at 37°C.

-

Calculate the enzyme activity from the rate of fluorescence increase.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity

This compound and related enone derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways in immune cells, particularly neutrophils.[6]

Mechanism of Action

The anti-inflammatory effects are primarily achieved through the inhibition of neutrophil functions, such as the production of superoxide anions and the release of elastase, which are crucial mediators of inflammation.[6] This inhibition is a result of the modulation of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[6] Some derivatives have been shown to specifically affect the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, while others have a broader impact on various MAPKs.[6] Additionally, chalcones are known to inhibit the expression of inducible nitric oxide synthase (iNOS) and suppress the production of pro-inflammatory cytokines.[6]

Signaling Pathways in Neutrophil Inhibition

The following diagram illustrates the signaling cascade in neutrophils and the points of intervention by this compound derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-nitrophenyl)prop-2-en-1-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative of interest to researchers in drug development and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its closely related structural isomer, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, for comparative purposes.

Table 1: 1H NMR Spectroscopic Data of (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (500 MHz, CDCl3) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.27-8.29 | m | 2H, Aromatic | |

| 8.03-8.05 | m | 2H, Aromatic | |

| 7.78-7.84 | m | 3H, Aromatic | |

| 7.61-7.66 | m | 2H, Aromatic | |

| 7.52-7.55 | m | 2H, Aromatic |

Table 2: 13C NMR Spectroscopic Data of (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (75 MHz, CDCl3) [1]

| Chemical Shift (δ) ppm | Assignment |

| 188.81 | C=O |

| 147.67 | Aromatic C |

| 140.66 | Aromatic C |

| 140.36 | Aromatic C |

| 136.71 | Aromatic C |

| 132.60 | Aromatic C |

| 128.43 | Aromatic C-H |

| 128.06 | Aromatic C-H |

| 127.84 | Aromatic C-H |

| 125.11 | Aromatic C-H |

| 123.36 | Aromatic C-H |

Table 3: IR Spectroscopic Data of a Chalcone Derivative [1]

| Wavenumber (cm-1) | Assignment |

| 1665 | C=O stretch |

| 1609 | C=C stretch (aromatic) |

| 1588 | C=C stretch (aromatic) |

| 1516 | C=C stretch (aromatic) |

| 1333 | N-O stretch (nitro group) |

| 977 | C=C trans bend |

Table 4: Mass Spectrometry Data of this compound

| m/z | Assignment |

| 177.04 | [M]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

-

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

1H NMR Spectroscopy: The 1H NMR spectrum is recorded on a 500 MHz spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

-

13C NMR Spectroscopy: The 13C NMR spectrum is recorded on a 75 MHz spectrometer with proton decoupling. A sufficient number of scans are acquired to obtain a clear spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl3 (δ 77.16 ppm).

Infrared (IR) Spectroscopy[1]

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm-1. The positions of the absorption bands are reported in reciprocal centimeters (cm-1).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) is a common method for chalcones.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers and scientists engaged in the study of this compound and related compounds. The provided data and protocols are intended to facilitate accurate identification and characterization.

References

Technical Guide on the Solubility of 1-(4-nitrophenyl)prop-2-en-1-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the solubility characteristics of 1-(4-nitrophenyl)prop-2-en-1-one, also known as 4'-nitrochalcone. Due to a lack of extensive published quantitative solubility data for this specific compound, this guide focuses on providing a robust experimental framework for researchers to determine its solubility in various solvents.

Introduction

This compound is a chalcone derivative, a class of organic compounds recognized for their diverse biological activities. The solubility of this compound is a critical physicochemical parameter that influences its bioavailability, formulation, and potential therapeutic applications. Understanding its behavior in different solvent systems is fundamental for preclinical and pharmaceutical development. This guide outlines the standard methodologies for solubility determination and provides a framework for the systematic collection and presentation of solubility data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 158-160 °C |

| CAS Number | 1222-98-6 |

Source: Publicly available chemical databases.

Solubility Data

To facilitate research in this area, the following table provides a standardized format for presenting experimentally determined solubility data. Researchers are encouraged to use this template to report their findings, ensuring consistency and comparability across different studies.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Mole Fraction (x) | Solubility ( g/100 mL) | Method Used |

| e.g., Ethanol | 25 | Gravimetric | ||

| e.g., Acetone | 25 | Isothermal Saturation | ||

| e.g., DMSO | 25 | Gravimetric | ||

| e.g., Water | 25 | Isothermal Saturation | ||

| ... | ... | ... |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on standard practices for poorly soluble organic compounds.

4.1. Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is used for this purpose.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a calibration curve of known concentrations.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

4.2. Gravimetric Method

Methodology:

-

Equilibration: Similar to the isothermal saturation method, an excess of the solute is equilibrated with a known mass of the solvent at a constant temperature.

-

Sampling: A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is completely removed from the sampled solution by evaporation. This can be achieved using a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid degradation.

-

Mass Determination: The container with the solid residue is weighed again. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated based on the mass of the dissolved solute and the initial mass of the solvent used.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While this guide focuses on the physicochemical property of solubility, it is important to note that this compound, as a chalcone, may be investigated for its effects on various biological signaling pathways. The determination of its solubility is a prerequisite for designing such experiments, as it dictates the achievable concentrations in aqueous buffers for in vitro assays.

The logical relationship between solubility and biological investigation is illustrated in the diagram below.

Caption: Logical workflow from solubility determination to biological pathway analysis.

Conclusion

The solubility of this compound is a fundamental parameter that requires experimental determination. This guide provides the necessary protocols and a framework for the systematic study and reporting of this property. The generation of reliable solubility data by the research community will be invaluable for advancing the development of this compound for pharmaceutical and other applications.

References

An In-depth Technical Guide to 4'-Nitrochalcone: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Nitrochalcone, a derivative of the chalcone scaffold, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and a thorough examination of its biological activities. Emphasis is placed on its anticancer and antibacterial properties, with a focus on the underlying molecular mechanisms, including the induction of reactive oxygen species (ROS) and modulation of the mTOR signaling pathway. This document serves as a detailed resource, compiling quantitative data, experimental methodologies, and visual representations of key biological pathways to facilitate further research and development.

Discovery and History

The history of 4'-nitrochalcone is intrinsically linked to the broader discovery and development of chalcones, which are precursors to flavonoids and isoflavonoids. The foundational synthesis of the chalcone scaffold is credited to the independent work of Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, respectively.[1][2] They established the base-catalyzed condensation of an aromatic aldehyde with an acetophenone, a reaction now famously known as the Claisen-Schmidt condensation.[1][2] This reaction remains the cornerstone of chalcone synthesis.

While the exact first synthesis of the 4'-nitro substituted derivative is not precisely documented in a singular "discovery" paper, its preparation became feasible following the establishment of the Claisen-Schmidt condensation. The introduction of the nitro group at the 4'-position of the B-ring has been a strategic modification to enhance the electrophilic nature of the molecule, often leading to potent biological activities.

Synthesis of 4'-Nitrochalcone

The primary and most efficient method for synthesizing 4'-nitrochalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-nitrobenzaldehyde with acetophenone. Various modifications to the classical procedure have been developed to improve yields and simplify the process, including solvent-free and microwave-assisted methods.

Physicochemical Properties and Spectroscopic Data

Below is a summary of the key physicochemical and spectroscopic data for 4'-nitrochalcone.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₃ | [3] |

| Molecular Weight | 253.25 g/mol | [3] |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 158-160 °C | [3] |

| ¹H-NMR (CDCl₃, δ ppm) | 8.25 (d, 2H), 7.98 (d, 2H), 7.72 (d, 1H, J=15.6 Hz), 7.63-7.50 (m, 3H), 7.45 (d, 1H, J=15.6 Hz) | |

| ¹³C-NMR (CDCl₃, δ ppm) | 190.0, 148.8, 142.0, 141.8, 138.0, 133.5, 129.8, 129.2, 128.8, 124.2, 122.9 | |

| FT-IR (KBr, cm⁻¹) | ~1660 (C=O stretch), ~1595 (C=C stretch), ~1515 & 1345 (NO₂ stretch) |

Experimental Protocols for Synthesis

This protocol is a standard method for the synthesis of 4'-nitrochalcone in a solvent-based system.

Materials:

-

4-Nitrobenzaldehyde

-

Acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 40% w/v)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of 4-nitrobenzaldehyde and acetophenone in ethanol in a flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of aqueous sodium hydroxide solution dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 4'-nitrochalcone.[5]

This environmentally friendly "green" chemistry approach avoids the use of organic solvents.

Materials:

-

4-Nitrobenzaldehyde

-

Acetophenone

-

Solid Sodium Hydroxide (NaOH)

-

Mortar and pestle

Procedure:

-

Place equimolar amounts of 4-nitrobenzaldehyde, acetophenone, and a catalytic amount of solid NaOH in a mortar.[6]

-

Grind the mixture vigorously with a pestle for 10-15 minutes. The reaction mixture will typically turn into a paste and solidify.

-

Add cold water to the solid mass and continue to grind for a few more minutes.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 4'-nitrochalcone.

Biological Activities and Mechanisms of Action

4'-Nitrochalcone and its derivatives have demonstrated a wide range of biological activities, with anticancer and antibacterial effects being the most extensively studied.

Anticancer Activity

4'-Nitrochalcone exhibits significant cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

An elevated level of ROS within cancer cells is a key trigger for apoptosis. 4'-Nitrochalcone has been shown to increase intracellular ROS levels, leading to oxidative stress and subsequent activation of the apoptotic cascade.[4]

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Some chalcone derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[7] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

4'-Nitrochalcone stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 4'-nitrochalcone in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the different concentrations of 4'-nitrochalcone. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

4'-Nitrochalcone and its analogs have shown promising activity against a range of bacteria, including both Gram-positive and Gram-negative strains.

This method is a standard for testing the susceptibility of bacteria to antimicrobials.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

4'-Nitrochalcone stock solution (in DMSO)

-

Sterile filter paper disks (6 mm diameter)

-

Forceps

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

-

Impregnate sterile filter paper disks with a known concentration of 4'-nitrochalcone solution. Allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

-

Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with DMSO).

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.[5]

Conclusion and Future Perspectives

4'-Nitrochalcone stands as a testament to the enduring relevance of the chalcone scaffold in medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation and its potent biological activities make it an attractive lead compound for the development of novel therapeutic agents. The induction of ROS-mediated apoptosis and the modulation of critical signaling pathways like mTOR underscore its potential as an anticancer agent. Furthermore, its antibacterial properties warrant further investigation in an era of growing antimicrobial resistance.

Future research should focus on the optimization of the 4'-nitrochalcone structure to enhance its efficacy and selectivity, as well as to improve its pharmacokinetic profile. In-depth studies into its precise molecular targets and a comprehensive evaluation in preclinical and clinical settings will be crucial in translating the therapeutic potential of 4'-nitrochalcone into tangible clinical applications. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective treatments for cancer and infectious diseases.

References

- 1. Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure | Biblioteca IQS [biblioteca.iqs.edu]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. 4-NITROCHALCONE | 1222-98-6 [chemicalbook.com]

- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-(4-nitrophenyl)prop-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative, belongs to a class of organic compounds extensively studied for their diverse pharmacological activities. The core chemical structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of this compound and its derivatives, focusing on the underlying mechanisms of action and providing detailed experimental methodologies for their investigation. The information presented herein is intended to support further research and drug development efforts centered on this promising chemical entity.

Core Therapeutic Targets and Mechanisms of Action

Research into the biological activities of this compound and its analogs has revealed several key therapeutic targets, primarily in the domains of neurodegenerative diseases and inflammation.

Monoamine Oxidase B (MAO-B) Inhibition

A significant body of evidence points to Monoamine Oxidase B (MAO-B) as a primary therapeutic target for derivatives of this compound. MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine. Its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the management of Parkinson's disease.

Derivatives of this compound have been shown to be potent and selective inhibitors of human MAO-B, with activity observed in the nanomolar range. This selective inhibition is a critical attribute, as non-selective inhibition of both MAO-A and MAO-B can lead to undesirable side effects.

| Compound | Modification on 3-aryl ring | hMAO-A IC50 (μM) | hMAO-B IC50 (nM) | Selectivity Index (hMAO-A/hMAO-B) |

| Derivative 1 | 4-Chlorophenyl | >100 | 18.3 ± 1.5 | >5464 |

| Derivative 2 | 3,4-Dichlorophenyl | 89.1 ± 7.2 | 2.2 ± 0.2 | 40500 |

| Derivative 3 | 4-Fluorophenyl | >100 | 25.6 ± 2.1 | >3906 |

| Derivative 4 | 4-Methylphenyl | >100 | 120.0 ± 10.0 | >833 |

| Derivative 5 | 4-Methoxyphenyl | >100 | 55.4 ± 4.8 | >1805 |

| Derivative 6 | 3,4-Dimethoxyphenyl | >100 | 38.9 ± 3.2 | >2570 |

| Derivative 7 | 2,4-Dichlorophenyl | 2.7 ± 0.2 | 11.8 ± 1.0 | 229 |

Anti-Inflammatory Pathways

The chalcone scaffold is well-recognized for its anti-inflammatory properties, and this compound is no exception. Its potential anti-inflammatory effects are mediated through the modulation of several key signaling pathways and enzymes.

Recent studies have highlighted the ability of enone derivatives to modulate key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) pathways. These pathways are critical in regulating the production of pro-inflammatory cytokines and mediators in immune cells such as neutrophils.

Some enone derivatives have been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, leading to a reduction in neutrophilic superoxide anion production and elastase release. Other derivatives selectively attenuate various MAPKs with minimal impact on Akt. This suggests that different structural modifications to the this compound scaffold could be explored to achieve selective modulation of these pathways for targeted anti-inflammatory therapies.

A proposed mechanism involves the inhibition of upstream kinases that lead to the phosphorylation and activation of key signaling proteins like JNK, p38, ERK1/2, and Akt.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the therapeutic targets of this compound.

Human Monoamine Oxidase (hMAO) Inhibition Assay

This protocol is adapted from established fluorometric methods for determining the inhibitory activity of compounds against hMAO-A and hMAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for a spectrophotometric assay or a suitable substrate for a fluorometric assay)

-

Test compound (this compound derivative)

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplates (black plates for fluorometric assays)

-

Fluorometric or spectrophotometric plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with the assay buffer to obtain a range of test concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant hMAO-A and hMAO-B enzymes and the substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add the assay buffer.

-

Add a small volume of the test compound solution or the positive control.

-

Add the diluted enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate solution.

-

-

Measurement: Measure the fluorescence or absorbance at appropriate wavelengths over a specific time period (e.g., 30 minutes) at 37°C.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for assessing the in vitro inhibition of COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound

-

Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA buffer and reagents for prostaglandin E2 (PGE2) detection

-

96-well plates

Procedure:

-

Compound and Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound and positive controls. Prepare working solutions of enzymes and arachidonic acid.

-

Enzyme Reaction:

-

In each well, add the reaction buffer, a heme cofactor, and the COX-1 or COX-2 enzyme.

-

Add the test compound or control and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a solution of hydrochloric acid.

-

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values as described for the MAO assay.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a spectrophotometric method for measuring the inhibition of 5-LOX.

Materials:

-

Soybean lipoxygenase (or purified human 5-LOX)

-

Linoleic acid or arachidonic acid (substrate)

-

Test compound

-

Positive control (e.g., Zileuton)

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 9.0)

-

Spectrophotometer and cuvettes or a 96-well plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, test compound, and positive control in the assay buffer.

-

Assay:

-

Pre-incubate the enzyme solution with the test compound or control at room temperature for a few minutes.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

-

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for MAPK and Akt Pathway Modulation

This protocol is a general guideline for assessing the phosphorylation status of key proteins in the MAPK and Akt signaling pathways in a relevant cell line (e.g., RAW 264.7 macrophages).

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture the cells to a suitable confluency. Pre-treat the cells with various concentrations of the test compound for a specific duration, followed by stimulation with LPS.

-

Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the effect of the compound on protein phosphorylation.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and its derivatives.

Caption: Inhibition of MAO-B by this compound derivatives.

Caption: Modulation of MAPK and Akt signaling pathways.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for therapeutic development. The primary and most well-characterized therapeutic target is Monoamine Oxidase B, for which potent and selective inhibitors have been identified, suggesting applications in neurodegenerative disorders like Parkinson's disease. Furthermore, the anti-inflammatory properties of this chalcone scaffold, mediated through the potential inhibition of COX and LOX enzymes and the modulation of critical inflammatory signaling pathways such as MAPK and Akt, open avenues for the development of novel anti-inflammatory agents.

The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound. Future research should focus on obtaining more specific quantitative data for the parent compound against inflammatory enzymes and elucidating the precise molecular interactions within the MAPK and Akt signaling cascades. Such studies will be instrumental in the rational design and optimization of this compound-based drug candidates.

In Silico Prediction of 1-(4-nitrophenyl)prop-2-en-1-one Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract